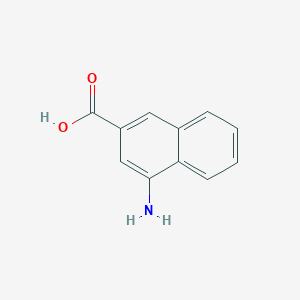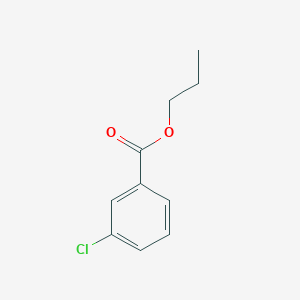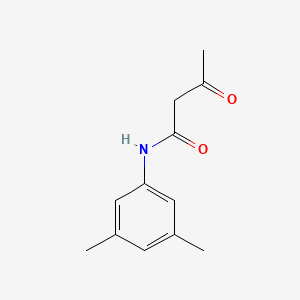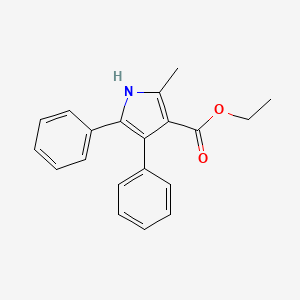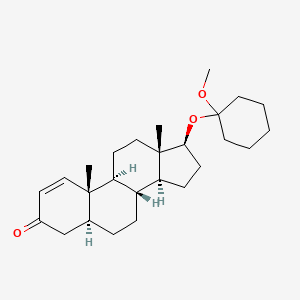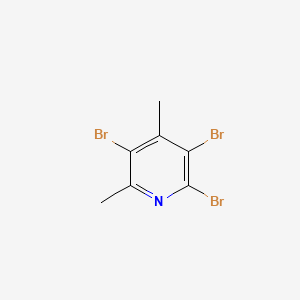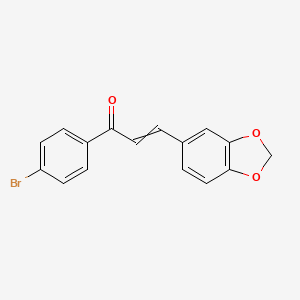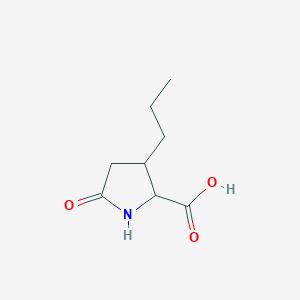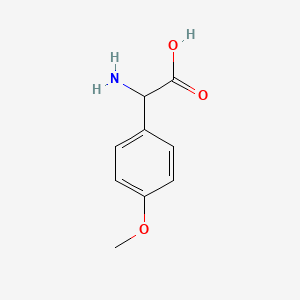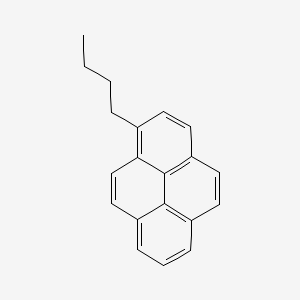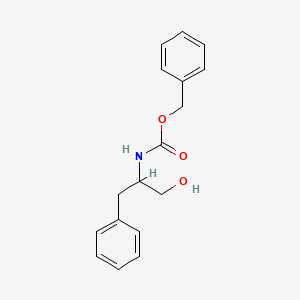
Cbz-DL-Phenylalaninol
概述
描述
Cbz-DL-Phenylalaninol is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the carbamate moiety and a hydroxyethyl group attached to the carbon atom. This compound is often used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Phenylalaninol typically involves the reaction of benzyl chloroformate with 2-aminoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
- Benzyl chloroformate is added to a solution of 2-aminoethanol in an organic solvent, such as dichloromethane.
- Triethylamine is added to the reaction mixture to neutralize the hydrochloric acid formed.
- The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
- The product is isolated by extraction with an organic solvent and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and flow rate, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Cbz-DL-Phenylalaninol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as potassium permanganate or chromium trioxide, can be used to oxidize the hydroxyethyl group.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, can be used to reduce the carbonyl group.
Substitution: Nucleophiles, such as amines or thiols, can be used to substitute the benzyl group under basic conditions.
Major Products Formed
Oxidation: The major product formed is N-(1-Benzyl-2-oxoethyl)carbamic acid benzyl ester.
Reduction: The major product formed is this compound.
Substitution: The major products formed depend on the nucleophile used in the reaction.
科学研究应用
Cbz-DL-Phenylalaninol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for enzyme assays.
Medicine: It is used in the development of drugs and as a prodrug to improve the bioavailability of active pharmaceutical ingredients.
Industry: It is used in the production of polymers and as a stabilizer for certain chemical reactions.
作用机制
The mechanism of action of Cbz-DL-Phenylalaninol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various cellular targets, such as receptors or enzymes, to exert their effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Cbz-DL-Phenylalaninol can be compared with other similar compounds, such as:
Benzyl carbamate: This compound lacks the hydroxyethyl group and has different chemical properties and applications.
Ethyl carbamate: This compound has an ethyl group instead of a benzyl group and is used in different contexts.
Phenyl carbamate: This compound has a phenyl group instead of a benzyl group and exhibits different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it suitable for various applications in organic synthesis, biology, and medicine.
属性
CAS 编号 |
73747-40-7 |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
benzyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20) |
InChI 键 |
WPOFMMJJCPZPAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 |
Key on ui other cas no. |
6372-14-1 |
序列 |
F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

